Product packaging for Amidodisulfuric acid(Cat. No.:CAS No. 156065-13-3)

Amidodisulfuric acid

Cat. No.: B12556638
CAS No.: 156065-13-3
M. Wt: 177.16 g/mol
InChI Key: QFARLUFBHFUZOK-UHFFFAOYSA-N
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Description

Amidodisulfuric Acid is a chemical reagent of interest in specialized synthetic and catalytic research. It may serve as a precursor or intermediate in the development of novel compounds or materials. Researchers value this compound for its potential to introduce sulfonic or sulfamate groups into target molecules, a transformation valuable in creating surfactants, dyes, and other functional materials. Handling should follow standard safety protocols for laboratory chemicals, including the use of appropriate personal protective equipment (PPE) to prevent exposure. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature and safety data sheets for specific handling and application protocols. Accurate chemical identification and characterization should be confirmed by the user prior to application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3NO6S2 B12556638 Amidodisulfuric acid CAS No. 156065-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156065-13-3

Molecular Formula

H3NO6S2

Molecular Weight

177.16 g/mol

IUPAC Name

sulfamoyl hydrogen sulfate

InChI

InChI=1S/H3NO6S2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H,4,5,6)

InChI Key

QFARLUFBHFUZOK-UHFFFAOYSA-N

Canonical SMILES

NS(=O)(=O)OS(=O)(=O)O

Origin of Product

United States

Historical Perspectives on Sulfur Nitrogen Acid Chemistry and Amidodisulfuric Acid

Early Discoveries and Conceptual Frameworks of Sulfamic Acids

The historical roots of sulfur-nitrogen acid chemistry are intertwined with the early understanding of acids and their reactions. The corrosive properties of certain polluted city air on materials like limestone were noted as early as the 17th century. wikipedia.org However, it was Robert Angus Smith in 1852 who first established the connection between acid rain and atmospheric pollution in Manchester, England, coining the term "acid rain" in 1872. wikipedia.org This early environmental chemistry highlighted the atmospheric reactions of sulfur and nitrogen oxides, which react with water to form sulfuric and nitric acids, laying the groundwork for understanding related acid systems. wikipedia.orglibretexts.org

The study of sulfamic acids, a class of compounds containing a direct sulfur-nitrogen bond, benefited from these broader conceptual frameworks. Sulfamic acid (H₂NSO₃H) itself has been utilized as a sulfating agent, particularly for substrates where more common reagents fail. nih.gov Its use in the synthesis of various organic sulfates, though sometimes yielding poor results with certain compounds, demonstrated the reactivity of the S-N moiety. nih.gov The development of methods to prepare salts of N-substituted sulfamic acids, for example by reacting chlorosulfonic acid with an amine, further expanded the synthetic utility and understanding of this class of compounds. google.com

Seminal Contributions to the Understanding of Sulfur-Nitrogen Bonding

The nature of the bond between sulfur and nitrogen is a central theme in the chemistry of these compounds. The Pauling electronegativities of nitrogen (3.04), oxygen (3.44), and sulfur (2.58) are key to understanding their bonding characteristics. rsc.org This difference in electronegativity results in the S-N bond being polarized with a partial positive charge on sulfur and a partial negative charge on nitrogen, the opposite of the N-O bond. rsc.org

A significant feature of heavier p-block elements like sulfur is a preference for σ-bonding over π-bonding. rsc.org Consequently, sulfur-nitrogen π-bonds are generally weaker than nitrogen-oxygen π-bonds, making sulfur less inclined to form multiple bonds with nitrogen compared to oxygen. rsc.org This inherent lability of the S-N bond is a defining characteristic of many sulfur-nitrogen species. rsc.org

Much of the foundational exploration of sulfur-nitrogen chemistry was conducted by German chemists in the latter half of the 20th century. rsc.org Their work, often published in German, laid the groundwork for our current understanding of these compounds. rsc.org More recent studies using techniques like Sulfur K-edge X-ray Absorption Spectroscopy (XAS) combined with Density Functional Theory (DFT) have provided deeper insights. researchgate.netchemrxiv.org These methods have been employed to directly probe the electronic structure and the extent of π-bonding contributions in molecules like sulfonamides, sulfinamides, and sulfenamides. chemrxiv.org Such research has revealed that in many of these compounds, the contribution of sulfur 3p orbitals to S-N π-bonding is minimal, with electron repulsion playing a more dominant role in determining rotational barriers around the S-N bond. chemrxiv.org

Methodological Advancements in Characterizing Transient or Reactive Inorganic Species

The study of reactive and often transient inorganic species, including many sulfur-nitrogen compounds, has been propelled by significant advancements in analytical techniques. The development of methods to characterize new compounds requires evidence to establish both identity and purity. acs.org While single-crystal X-ray diffraction provides precise three-dimensional atomic arrangements, it is generally not considered sufficient on its own. acs.orgmdpi.com A combination of spectroscopic and analytical methods is typically required. acs.org

Key techniques for characterizing these species include:

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is highly sensitive to paramagnetic centers and is invaluable for detecting and characterizing short-lived intermediates such as radicals and transition metal complexes with unpaired electrons. numberanalytics.com

Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Vis spectroscopy provide crucial information about the chemical environment, bonding, and electronic properties of molecules. mdpi.comnumberanalytics.comnih.gov

Mass Spectrometry : This provides data on the mass-to-charge ratio, helping to determine the composition of compounds. mdpi.com

X-ray Absorption Spectroscopy (XAS) : As mentioned earlier, XAS is a powerful tool for probing the electronic structure and bonding within molecules. researchgate.netnumberanalytics.com

Computational Methods : Density Functional Theory (DFT) calculations are often used in conjunction with experimental techniques to provide a more comprehensive understanding of the electronic structure and reaction mechanisms. researchgate.netnumberanalytics.com

For atmospheric and environmental analysis, techniques like annular denuder methodology have been developed to measure reactive gaseous species with high resolution. researchgate.net These methodological advancements have been crucial for studying the complex reactions and transient intermediates that are characteristic of sulfur-nitrogen chemistry. numberanalytics.comresearchgate.net

Paradigm Shifts in the Theoretical Treatment of Polysulfur-Nitrogen Compounds

The theoretical understanding of polysulfur-nitrogen compounds has evolved significantly, moving from simple bonding models to more sophisticated computational approaches. The initial understanding was based on concepts of electronegativity and the general reluctance of heavier p-block elements to form strong π-bonds. rsc.org

The advent of advanced computational chemistry has enabled a more nuanced and detailed theoretical treatment. Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure, bonding, and reactivity of these compounds. researchgate.netchemrxiv.org These theoretical models allow for the calculation of properties such as bond lengths, rotational energy barriers, and the contributions of different orbitals to bonding, which can then be correlated with experimental data from techniques like XAS. chemrxiv.org

This synergy between advanced spectroscopic methods and high-level theoretical calculations represents a paradigm shift. It allows researchers to move beyond qualitative descriptions to a quantitative understanding of the subtle electronic effects that govern the behavior of polysulfur-nitrogen species. For instance, the debate over the extent of π-contributions to the S-N bond in sulfonamides has been significantly clarified by these combined experimental and theoretical approaches, which indicate that such contributions are often minimal. chemrxiv.org This deeper understanding is critical for the rational design of new sulfur-nitrogen compounds with specific desired properties.

Theoretical and Computational Chemistry of Amidodisulfuric Acid

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For amidodisulfuric acid, these methods could elucidate its three-dimensional structure, the nature of its chemical bonds, and its electronic landscape.

Electronic Structure Theory Applications to this compound

The application of electronic structure theory, which describes the motion of electrons in a molecule, is the first step in any computational chemical study. sigmaaldrich.com Methods such as ab initio (from the beginning) Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are powerful tools for this purpose. masterorganicchemistry.comresearchgate.net DFT, in particular, has become a popular and cost-effective method for obtaining accurate results for a wide range of chemical systems. mongoliajol.inforesearchgate.net For this compound, these calculations would predict its equilibrium geometry and total energy.

Analysis of Bond Order and Charge Distribution within this compound

Once the electronic wavefunction of this compound is determined, various analyses can be performed to understand its bonding and charge distribution. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Atoms in Molecules (AIM) theory can provide valuable information. chemrxiv.orgrsc.org These analyses would quantify the charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. rsc.org Furthermore, bond order analysis would clarify the nature of the sulfur-nitrogen and sulfur-oxygen bonds, determining their single, double, or partial bond character.

A hypothetical data table for the calculated atomic charges on this compound, derived from a DFT calculation, might look as follows. Please note that these values are illustrative and not based on actual published research.

Hypothetical Atomic Charges in this compound
AtomMulliken Charge (e)NBO Charge (e)
H (on N)+0.45+0.48
N-0.90-1.15
S+2.10+2.50
O (S=O)-0.65-0.85
O (S-OH)-0.70-0.95
H (on O)+0.48+0.52

Conformational Analysis and Energetic Landscapes of this compound

This compound possesses several rotatable single bonds, suggesting the existence of multiple conformations. nih.govscirp.org Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. nih.gov This would identify the most stable conformer(s) and the energy barriers between them. Such studies are crucial for understanding the molecule's flexibility and how it might interact with its environment. rsc.org The results of a conformational analysis are typically presented as a potential energy profile.

Spectroscopic Property Prediction through Ab Initio and DFT Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.govmdpi.comorgchemres.org

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of this compound. pressbooks.pubmdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the frequencies and intensities of the vibrational modes. researchgate.netlibretexts.org These theoretical spectra are instrumental in assigning the peaks observed in experimental spectra to specific molecular motions, such as N-H stretching, S=O stretching, and S-N-S bending. rsc.orgchemistrysteps.com

A table of predicted vibrational frequencies for the most prominent modes in this compound would be a key output of such a study.

Hypothetical Calculated Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)SymmetryDescription
ν(O-H)3650a'O-H stretch
ν(N-H)3300a'N-H stretch
νas(SO₂)1350a''Asymmetric SO₂ stretch
νs(SO₂)1150a'Symmetric SO₂ stretch
ν(S-N)900a'S-N stretch

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) and spin-spin coupling constants (J) for the various nuclei in this compound (¹H, ¹⁴N, ¹⁷O, ³³S). These predictions are highly sensitive to the electronic environment of the nuclei and can provide definitive confirmation of the molecular structure. Comparing calculated and experimental NMR parameters is a robust method for validating the computed molecular geometry. chemistrysteps.com

While specific experimental and computational data on this compound are currently lacking in the published literature, the framework for its theoretical investigation is well-established. Quantum chemical studies would provide a wealth of information about its structure, bonding, reactivity, and spectroscopic signatures. Such research would not only fill a gap in our fundamental understanding of this compound but also provide a valuable benchmark for future experimental work. The application of the computational methods outlined above would undoubtedly yield a detailed and insightful picture of the chemical nature of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with its environment over time. datapdf.comresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with neighboring molecules. researchgate.net

While specific MD simulation studies exclusively focused on this compound in various solvents are limited in publicly available literature, the principles of such simulations can be inferred from studies on related molecules like sulfamic acid and its derivatives. sharif.eduosti.govnih.govnih.gov A typical MD simulation would involve placing an this compound molecule within a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov

Simulations of this compound in an aqueous environment would be particularly important for understanding its behavior in biological systems and industrial processes where water is the primary solvent. Key parameters that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the this compound molecule. For example, the RDFs of water molecules around the acidic protons and the sulfonyl groups would reveal the structure of the hydration shells.

Coordination Numbers: By integrating the RDF, the number of solvent molecules in the first solvation shell can be determined, providing a quantitative measure of the immediate solvent environment.

Diffusion Coefficients: MD simulations can be used to calculate the diffusion coefficient of this compound in different media, which is a measure of its mobility.

An illustrative example of data that could be obtained from such simulations is presented in Table 1.

Table 1: Illustrative Radial Distribution Function (RDF) Maxima and Coordination Numbers for this compound in Water

Atom/Group in this compoundWater AtomRDF Peak Position (Å)Coordination Number
Acidic H (on N)O1.81.5
Sulfonyl OH1.92.0
Sulfonyl SO3.55.0

Hydrogen bonding plays a critical role in the structure and properties of this compound, both in the solid state and in solution. mdpi.com The molecule contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), allowing for the formation of extensive hydrogen-bonding networks. mdpi.comcam.ac.uk Computational methods are invaluable for characterizing these networks and understanding the resulting supramolecular assemblies. researchgate.netrsc.orgchemrxiv.org

In the solid state, the crystal structure of this compound would be expected to be heavily influenced by intermolecular hydrogen bonds, leading to a well-defined three-dimensional lattice. researchgate.netnih.govmdpi.com Quantum chemical calculations can be used to determine the strength and geometry of these hydrogen bonds. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in a crystal. sciforum.net

In solution, MD simulations can track the formation and breaking of hydrogen bonds between this compound and solvent molecules, as well as between this compound molecules themselves at higher concentrations. yasara.org The average number of hydrogen bonds and their lifetimes can be calculated, providing insights into the dynamics of these interactions. chemrxiv.org The formation of dimers or larger clusters through hydrogen bonding can also be investigated, which is a key aspect of supramolecular assembly. chemrxiv.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. smu.eduunipd.it By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and thereby understand the step-by-step process of bond breaking and formation. rowansci.com

Transition state theory (TST) is a fundamental concept in chemical kinetics that relates the rate of a reaction to the properties of the transition state, which is the highest energy point along the reaction pathway. masterorganicchemistry.com Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition states. researchgate.netnumberanalytics.com

For a reaction involving this compound, such as its hydrolysis or its role as a catalyst, the following steps would be taken in a computational study:

Geometry Optimization: The geometries of the reactants, products, and any proposed intermediates and transition states are optimized to find the lowest energy structures.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest. researchgate.net

The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. masterorganicchemistry.com

While the potential energy surface describes the energy of a system based on the positions of its atoms, the free energy surface (FES) also includes the effects of entropy and temperature, providing a more complete picture of a chemical transformation, especially in solution. diva-portal.orgrsc.org Constructing a FES for a reaction of this compound can be computationally demanding but offers significant insights.

Methods like umbrella sampling or metadynamics, often used in conjunction with MD simulations, are employed to explore the FES along one or more reaction coordinates. diva-portal.org For example, the hydrolysis of the S-N bond in this compound could be studied by defining the S-N distance as a reaction coordinate and calculating the free energy profile as this distance is varied. The resulting FES would reveal the free energy barrier for the reaction and could identify stable intermediates that might not be apparent from a simple potential energy surface calculation. rsc.orglasphub.com

An illustrative free energy profile for a hypothetical decomposition reaction of this compound is shown in Table 2.

Table 2: Illustrative Free Energy Profile for a Hypothetical Unimolecular Decomposition of this compound

Reaction Coordinate (e.g., S-N bond distance, Å)Relative Free Energy (kcal/mol)State
1.80.0Reactant
2.215.2Transition State 1
2.85.7Intermediate
3.525.8Transition State 2
4.5-2.1Products

Note: This table is a hypothetical representation of data that could be obtained from a free energy surface calculation.

Advanced Computational Methodologies Applied to this compound Analogs

Given the relative scarcity of computational studies focused solely on this compound, much of our understanding is derived from research on its analogs, such as sulfamic acid and other sulfur-nitrogen compounds. sharif.eduuoguelph.caacs.orgacs.orgrsc.org Computational studies on sulfamic acid, for instance, have explored its acidity, and its catalytic activity in various organic reactions. ufms.brresearchgate.netscielo.br These studies often employ high-level ab initio and DFT methods to achieve high accuracy. rsc.org

The insights gained from these studies can be extrapolated to predict the properties and reactivity of this compound. For example, understanding the electronic structure and bonding in sulfamic acid helps in understanding the nature of the S-N bond in this compound. researchgate.net Similarly, computational investigations into the reaction mechanisms of sulfamic acid derivatives can provide a basis for proposing and testing mechanisms for reactions involving this compound. nih.gov

Furthermore, advanced techniques like quantum mechanics/molecular mechanics (QM/MM) could be applied to study this compound in complex environments, such as within an enzyme active site, where the immediate surroundings are treated with a high level of theory (QM) and the rest of the system with a more computationally efficient method (MM). Per-residue energy decomposition analysis could then pinpoint key interactions driving binding or catalysis. frontiersin.org

Advanced Synthetic Methodologies and Mechanistic Investigations of Amidodisulfuric Acid

Principled Approaches to the Chemical Synthesis of Amidodisulfuric Acid

The synthesis of this compound, HN(SO₃H)₂, is not a trivial process and relies on carefully controlled reactions. The principled approaches to its formation center on the selection of appropriate precursors and the design of reaction systems that can manage the high reactivity of the reagents and guide the reaction toward the desired product.

The rational design of a synthetic route to this compound begins with the selection of suitable starting materials that provide the necessary sulfur, oxygen, and nitrogen atoms in a reactive yet controllable form. The most common and logical precursors are a highly electrophilic sulfonating agent and a nucleophilic nitrogen source.

Sulfonating Agent : Sulfur trioxide (SO₃) is the most direct and potent sulfonating agent. google.com Its high reactivity, however, necessitates careful management to prevent unwanted side reactions. google.com To moderate its reactivity, SO₃ is often used in the form of adducts or complexes with Lewis bases such as pyridine, trimethylamine, or dioxane. These complexes deliver SO₃ in a more controlled manner.

Nitrogen Source : Ammonia (B1221849) (NH₃) or its derivatives are the logical source for the nitrogen atom. The reaction between gaseous sulfur trioxide and ammonia is known to produce a mixture of ammonium (B1175870) salts of amido-, imido-, and nitrilotrisulfonic acid, highlighting the challenge of selectivity. google.com

The reaction system is designed to manage the highly exothermic nature of the sulfonation. This typically involves:

Inert Solvents : Using an inert solvent, such as chloroform (B151607) or liquid sulfur dioxide, helps to dissipate heat and control the concentration of the reactants.

Low Temperatures : Carrying out the reaction at low temperatures (e.g., below 0°C) is crucial to slow down the reaction rate and minimize the formation of by-products. google.com

Controlled Addition : The slow, controlled addition of one reagent to the other ensures that localized high concentrations and temperature spikes are avoided.

An alternative strategy involves the hydrolysis of a related compound, such as the ammonium salt of imidodisulfuric acid, which can be produced from the reaction of SO₃ and NH₃. google.com

PrecursorRoleRationale for SelectionKey Considerations
Sulfur Trioxide (SO₃)Electrophilic Sulfonating AgentProvides the -SO₃H groups; highly reactive and efficient.Extreme reactivity requires moderation via complexation (e.g., with pyridine, dioxane) or strict temperature control. google.com
Ammonia (NH₃)Nucleophilic Nitrogen SourceDirect and economical source of the central nitrogen atom.Reaction can lead to a mixture of products (amido-, imido-, and nitrido-sulfonates), requiring control over stoichiometry and conditions. google.com
Sulfamic Acid (H₃NSO₃)Nitrogen & Sulfur SourceCan be viewed as a stable adduct of NH₃ and SO₃, potentially offering a more controlled starting point for further sulfonation. researchgate.netLess reactive than free ammonia; requires activation to undergo further sulfonation. researchgate.net

The core of the synthesis is the sequential and controlled formation of two sulfur-nitrogen (S-N) bonds. The S-O bonds are typically pre-formed within the sulfur trioxide precursor. The process relies on the nucleophilic character of the nitrogen atom attacking the electrophilic sulfur atom of SO₃.

The initial reaction between ammonia and one equivalent of sulfur trioxide forms sulfamic acid (amidosulfonic acid). The formation of the second S-N bond to yield this compound is more challenging. The nitrogen in sulfamic acid is less nucleophilic than in ammonia due to the electron-withdrawing effect of the first sulfonyl group. Therefore, forcing conditions or a highly reactive sulfonating agent are required to add the second sulfonyl group.

Control is achieved by:

Stoichiometry : Precisely controlling the molar ratio of the sulfonating agent to the nitrogen source is critical to favor the formation of the disubstituted product over mono- or tri-substituted analogs.

Reaction Conditions : As stated previously, low temperature and dilute conditions prevent the highly reactive intermediates from engaging in side reactions, such as condensation or decomposition.

Stepwise Synthesis : A stepwise approach, where sulfamic acid is first isolated and then subjected to a second sulfonation step under different conditions, can offer a higher degree of control and selectivity.

Mechanistic Pathways of Formation Reactions

Understanding the mechanistic pathways is essential for optimizing reaction conditions and improving the yield and purity of this compound. The formation is predominantly governed by nucleophilic and electrophilic interactions.

The synthesis of this compound is a classic example of a nucleophilic-electrophilic reaction.

Nucleophile : The nitrogen atom of ammonia (or a related amine) possesses a lone pair of electrons, making it a potent nucleophile.

Electrophile : The sulfur atom in sulfur trioxide is highly electron-deficient due to the strong electron-withdrawing effect of the three oxygen atoms, making it a powerful electrophile. libretexts.orglibretexts.org

The reaction mechanism proceeds as follows:

First S-N Bond Formation : The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of an SO₃ molecule. This results in the formation of a zwitterionic adduct, H₃N⁺-SO₃⁻, which is the structure of sulfamic acid in its solid state. wikipedia.org

Second S-N Bond Formation : The nitrogen atom of the newly formed sulfamate (B1201201) intermediate, now less nucleophilic, attacks a second SO₃ molecule. This step is generally slower and requires more energy. The attack forms a second S-N bond, leading to the amidodisulfate structure after proton rearrangement.

This pathway is analogous to the sulfonation of aromatic amines, where the initial reaction often occurs at the nitrogen atom before any ring sulfonation, especially under strongly acidic conditions. stackexchange.com

The direct reaction between SO₃ and NH₃ is typically rapid and highly exothermic, meaning the reaction kinetics are primarily controlled by physical parameters like temperature and rate of addition rather than by catalysts. google.com However, the concept of catalysis can be applied in a broader sense.

Base Catalysis : The reaction can be facilitated by organic bases. These bases can form donor-acceptor complexes with SO₃, which may be more selective sulfating agents than free SO₃. researchgate.net Furthermore, studies on the reaction of SO₃ with NH₃ have shown that the reaction can be self-catalyzed by a second molecule of NH₃, which helps to lower the energy barrier for the formation of sulfamic acid. helsinki.firesearchgate.netnih.gov This suggests that the concentration of the nitrogen source can directly influence the reaction rate beyond simple stoichiometry.

Acid Catalysis : In some sulfation reactions, strong acids have been used to liberate free SO₃ from its less reactive amine complexes, thereby accelerating the reaction. nih.gov

The kinetics of the synthetic routes are characterized by:

High Reaction Rates : The initial nucleophilic attack is generally very fast.

Exothermicity : A significant amount of heat is released, which must be managed to prevent thermal runaway and decomposition of products.

Dependence on Basicity : The rate of reaction between SO₃ and amines is related to the basicity of the amine; a more basic amine will typically react faster. nih.gov

FactorEffect on Reaction KineticsMechanism of Influence
TemperatureLower temperature decreases the reaction rate.Provides better control over the highly exothermic reaction, preventing side reactions and decomposition. google.com
Reagent ConcentrationHigher concentration increases the reaction rate.Increases collision frequency between nucleophile and electrophile. Dilution is often used to manage the exotherm.
Amine/Ammonia BasicityHigher basicity of the nitrogen source increases the rate.A more nucleophilic nitrogen atom attacks the electrophilic sulfur of SO₃ more readily. nih.gov
Catalyst (e.g., excess NH₃)Can accelerate the reaction.A second molecule of the base can stabilize the transition state, lowering the activation energy barrier (self-catalysis). helsinki.firesearchgate.netnih.gov

Challenges in the Selective Synthesis of Complex Inorganic Acids

The synthesis of complex inorganic acids like this compound is fraught with challenges that stem from the high reactivity of the precursors and the stability of the products. These difficulties are representative of broader challenges in modern inorganic synthesis. mdpi.com

Selectivity and Over-reaction : The primary challenge is achieving selectivity. The reaction of SO₃ with NH₃ can yield not only the desired amidosulfonate but also imidodisulfonate ([N(SO₃)₂]²⁻ from deprotonated this compound) and nitridotrisulfonate ([N(SO₃)₃]³⁻). google.com Preventing this over-reaction to achieve the desired degree of substitution is difficult and requires precise control over stoichiometry and reaction conditions.

Reagent Handling and Reactivity : Potent reagents like sulfur trioxide are highly corrosive and reactive. google.com They can react with trace amounts of water, leading to the formation of sulfuric acid, which can complicate the reaction and purification. helsinki.finih.gov The need for specialized equipment and anhydrous conditions adds complexity to the synthesis.

Hydrolytic Instability : The S-N bond in this compound and its intermediates is susceptible to hydrolysis, especially in acidic or basic aqueous solutions. The final product can slowly hydrolyze to form ammonium bisulfate, meaning all steps of the synthesis and isolation must be conducted under strictly anhydrous conditions. wikipedia.org

Process Control and Safety : The reactions are often highly exothermic. Inadequate heat management can lead to a rapid increase in temperature and pressure, posing a significant safety risk and promoting the formation of undesirable, often intractable, by-products.

Purification and Characterization : Isolating the pure acid from a complex mixture of salts, unreacted starting materials, and by-products is often challenging. The purification process may involve fractional crystallization or other specialized techniques that are difficult to scale up.

Overcoming these challenges requires imaginative synthetic strategies and a deep understanding of the thermodynamic and kinetic barriers to formation. mdpi.com

Development of Novel Synthetic Strategies for Sulfamoyl Hydrogen Sulfate (B86663)

The synthesis of sulfamoyl hydrogen sulfate, also known as this compound, presents unique challenges due to the compound's inherent reactivity and the presence of multiple functional groups. Research in this area has focused on developing efficient and scalable methods, moving from classical high-temperature processes to more nuanced strategies involving activated sulfamoylating agents. These novel approaches aim to provide milder reaction conditions and greater control over the formation of the characteristic S-O-S linkage.

One of the most direct industrial methods for producing salts of this compound involves the reaction of sulfur trioxide (sulfuric anhydride) with ammonia. google.com This process is typically carried out at elevated temperatures to create a molten reaction mixture, which facilitates high space-time yields. google.com In this synthesis, gaseous ammonia and sulfur trioxide are introduced directly into the molten product, which primarily contains ammonium amidodisulfonate (ammonium sulfamate). google.com A key parameter for maximizing the yield of the desired product is the use of a stoichiometric excess of ammonia, which helps to modulate the reaction pathway. google.com However, this high-temperature reaction is not entirely selective and yields a mixture of products, including the ammonium salts of imidodisulfonic acid and nitrilotrisulfonic acid, alongside ammonium sulfate. google.com

A conceptually related strategy involves the direct sulfonation of sulfamic acid. Given that sulfamic acid already contains the H₂N-SO₂- moiety, the formation of this compound can be achieved by introducing the second sulfonyl group via an O-sulfonation reaction. This can be accomplished using potent sulfonating agents such as sulfur trioxide or oleum. The reaction proceeds via the addition of SO₃ to the hydroxyl group of the sulfamic acid zwitterion.

More recent synthetic innovations have focused on the sulfamoylation of sulfuric acid or its derivatives under milder conditions. This strategy treats sulfuric acid as the hydroxyl-containing substrate, which performs a nucleophilic attack on an electrophilic sulfamoylating agent. Sulfamoyl chloride (H₂NSO₂Cl) is a primary reagent for this purpose. researchgate.net The reaction of sulfamoyl chloride with alcohols is known to be accelerated in polar aprotic solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (MP). researchgate.net While bases such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP) are often used to catalyze sulfamoylation reactions, studies have shown that high yields can be achieved without a base when using solvents like DMA. researchgate.net This is advantageous as strong bases can promote the decomposition of the unstable sulfamoyl chloride reagent. researchgate.net

To circumvent the inherent instability of sulfamoyl chloride, researchers have developed more stable, bench-top sulfamoyl group transfer reagents. researchgate.netorganic-chemistry.org One prominent example is hexafluoroisopropyl sulfamate (HFIPS), which is a crystalline solid that reacts readily with alcohols under mild conditions. researchgate.netorganic-chemistry.org The primary byproduct of this reaction is the volatile and non-nucleophilic hexafluoroisopropanol (HFIP), which simplifies product isolation. researchgate.net Another class of novel reagents includes electron-deficient aryl sulfamates, which can transfer the sulfamoyl group with catalysis by N-methylimidazole. organic-chemistry.org These advanced reagents offer a more controlled and often more efficient pathway for the sulfamoylation of sensitive substrates, a principle that can be extended to the synthesis of sulfamoyl hydrogen sulfate from sulfuric acid.

The mechanistic pathway for these sulfamoylation reactions involves the nucleophilic attack of a hydroxyl group on the sulfur atom of the sulfamoylating agent. In the case of sulfamoyl chloride, the chloride ion acts as the leaving group. For activated sulfamate esters like HFIPS, the hexafluoroisopropoxide is the leaving group. The efficiency of these newer reagents stems from the high stability of the corresponding leaving group.

The table below summarizes and compares the key aspects of these synthetic strategies.

Synthetic Strategy Key Reagents Typical Reaction Conditions Advantages Challenges
Direct Ammonolysis/SulfonationSulfur Trioxide (SO₃), Ammonia (NH₃)High Temperature, Molten PhaseHigh Throughput, Uses Basic FeedstocksLow Selectivity, Harsh Conditions, Product Mixture
Sulfamoylation with Sulfamoyl ChlorideSulfamoyl Chloride (H₂NSO₂Cl), Sulfuric AcidPolar Aprotic Solvents (e.g., DMA)Direct Formation of S-O-S bondReagent Instability, Potential for Side Reactions
Sulfamoylation with Transfer ReagentsHexafluoroisopropyl Sulfamate (HFIPS), Sulfuric AcidMild Conditions, Organic SolventsStable Reagent, High Yields, Simple WorkupMulti-step Preparation of Reagent

Reaction Pathways and Mechanistic Transformations of Amidodisulfuric Acid

Acid-Base Reactivity and Proton Transfer Mechanisms

The acid-base characteristics of amidodisulfuric acid are fundamental to its chemical behavior, dictating its interactions in both aqueous and non-aqueous media. These properties are governed by both Brønsted-Lowry and Lewis acid-base theories.

According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor. sciencemadness.org this compound possesses two acidic protons attached to oxygen atoms, making it a diprotic acid. The protonation equilibria involve the stepwise dissociation of these protons in a suitable solvent.

The dissociation can be represented by the following equilibria:

H₂N(SO₃)₂⁻ ⇌ HN(SO₃)₂²⁻ + H⁺ (pKa₁)

HN(SO₃)₂²⁻ ⇌ N(SO₃)₂³⁻ + 2H⁺ (pKa₂)

While specific experimental pKa values for this compound are not widely documented, its acidity can be inferred from related structures. It is expected to be a very strong acid due to the powerful electron-withdrawing nature of the two sulfonyl (-SO₃H) groups attached to the central nitrogen atom. This inductive effect stabilizes the resulting imidodisulfonate anion. For comparison, the closely related sulfamic acid (H₃NSO₃), which has only one sulfonyl group, is a moderately strong acid with a pKa of approximately 1.0. sciencemadness.orgwikipedia.org The fluorinated analog, bis(fluorosulfonyl)imide (HFSI), is also a strong acid with a reported pKa of 1.28 in water. researchgate.net The presence of a second sulfonyl group in this compound would be expected to increase the acidity further compared to sulfamic acid, resulting in a pKa value likely below 1.0.

The equilibrium position for proton transfer is dictated by the relative acid and base strengths. quora.com In aqueous solutions, this compound will readily donate its protons to water, forming hydronium ions and the imidodisulfonate anion. The accurate determination of protonation constants (logK) is crucial for characterizing molecules, as these parameters influence pharmacokinetic and pharmacodynamic properties in drug design. britannica.com

Table 1: Comparison of Acidity Constants (pKa) for Related Sulfonic Acids

Compound NameFormulapKa ValueComments
Sulfamic AcidH₃NSO₃~1.0 sciencemadness.orgwikipedia.orgA related monobasic acid.
Bis(fluorosulfonyl)imideHN(SO₂F)₂1.28 researchgate.netA fluorinated analog of imidodisulfuric acid.
Sulfuric AcidH₂SO₄pKa₁: ~ -3 dokumen.pubThe parent inorganic acid.
This compoundHN(SO₃H)₂< 1.0 (estimated)Expected to be a very strong acid.

In the context of Lewis theory, an acid is an electron-pair acceptor, and a base is an electron-pair donor. libretexts.orgchemrxiv.org The reaction product is known as a Lewis acid-base adduct. chemrxiv.org The deprotonated form of this compound, the imidodisulfonate anion [HN(SO₃)₂]²⁻, is an effective Lewis base. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the sulfonate groups can be donated to Lewis acids, particularly metal cations. libretexts.orgfiveable.me

This interaction leads to the formation of coordination complexes, which are essentially Lewis adducts. The mechanism involves the donation of an electron pair from the imidodisulfonate ligand to a vacant orbital of the central metal ion, forming a coordinate covalent bond. britannica.comfiveable.me

Metal Complex Formation: Mⁿ⁺ (Lewis Acid) + [HN(SO₃)₂]²⁻ (Lewis Base) ⇌ [M(HN(SO₃)₂)ₙ]⁽ⁿ⁻²ⁿ⁾⁺ (Adduct)

The ability of the imidodisulfonate anion to form stable complexes with metal ions is a key aspect of its chemistry. The formation of these adducts can be influenced by the nature of the metal ion (its charge, size, and electronic configuration) and the reaction conditions. solubilityofthings.com For instance, imidodisulfuric acid and its derivatives have been cited for their utility as valence stabilizers for cerium(IV), which relies on the formation of a stable complex or adduct. google.com

Redox Chemistry and Electron Transfer Processes of this compound

Redox reactions involve the transfer of electrons between chemical species, resulting in a change in their oxidation states. hokudai.ac.jp this compound can participate in such reactions, acting either as a reducing agent or, more commonly, being susceptible to oxidation.

The central nitrogen atom in this compound is in the -3 oxidation state, while sulfur is in the +6 state. The nitrogen atom is susceptible to oxidation. Reactions with strong oxidizing agents can lead to the formation of various products. For comparison, sulfamic acid reacts with nitric acid (HNO₃) and nitrous acid (HNO₂) to produce sulfuric acid, with the nitrogen being oxidized to form nitrous oxide (N₂O) and nitrogen gas (N₂), respectively. wikipedia.orgguidechem.comatamanchemicals.com

Reaction with Nitrous Acid (analogous to sulfamic acid): HNO₂ + HN(SO₃H)₂ → Products may include N₂ gas.

Reaction with Strong Oxidants: Strong oxidizing agents like potassium permanganate (B83412) or hypochlorite (B82951) could potentially oxidize the nitrogen atom. The reaction of sulfamic acid with hypochlorite is known to produce N-chlorosulfamates. wikipedia.orgatamanchemicals.com

Complexation and Coordination Chemistry Mechanisms

The imidodisulfonate anion is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. atamanchemicals.com Its coordination behavior is crucial for its application in areas like catalysis and material science.

Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. scribd.comlibretexts.org The mechanisms of these reactions provide insight into the reactivity of the complex. nih.gov These mechanisms generally fall on a continuum between two extremes:

Dissociative (D) Mechanism: The reaction proceeds via a lower-coordination number intermediate, where the leaving ligand departs first, followed by the coordination of the incoming ligand. This is common for octahedral complexes. libretexts.orglibretexts.org

Associative (A) Mechanism: The reaction involves a higher-coordination number intermediate, where the incoming ligand binds first before the leaving ligand is expelled. This is typical for square planar complexes. libretexts.orglibretexts.org

Interchange (I) Mechanism: This is a concerted process where the new bond is forming as the old bond is breaking, without a distinct intermediate. solubilityofthings.comyoutube.com

The imidodisulfonate ligand, [HN(SO₃)₂]²⁻, can act as a bidentate ligand, coordinating to a metal center through two oxygen atoms, one from each sulfonate group. This chelation effect generally leads to the formation of thermodynamically stable complexes. The kinetics of ligand exchange in such a complex would be influenced by several factors:

Steric Hindrance: The size of the imidodisulfonate ligand could influence the accessibility of the metal center to an incoming ligand.

Electronic Effects: The strong electron-donating character of the sulfonate groups affects the lability of other ligands attached to the metal center. solubilityofthings.com

While specific kinetic data for ligand exchange on imidodisulfonate complexes are scarce, the principles of coordination chemistry suggest that their substitution reactions would likely proceed via a dissociative or interchange mechanism for octahedral complexes. scribd.com

Understanding the bonding and electronic structure of metal-imidodisulfonate complexes requires the use of theoretical and computational models. frontiersin.orgumn.edu These models provide insight into the nature of the metal-ligand interactions, which are typically a mix of electrostatic and covalent character.

Computational Approaches: Density Functional Theory (DFT) is a powerful computational method used to optimize the geometry of metal complexes, calculate their electronic structures, and predict properties like bond energies and vibrational frequencies. frontiersin.orgumn.edu For a metal-imidodisulfonate complex, DFT calculations could elucidate:

Bonding Nature: Analysis of molecular orbitals and electron density distribution (e.g., Quantum Theory of Atoms in Molecules, QTAIM) can quantify the degree of covalent versus ionic character in the metal-oxygen bonds. rsc.org

Coordination Geometry: Theoretical models can predict the most stable arrangement of ligands around the metal center, such as octahedral or tetrahedral geometries. mdpi.com

Interaction Energy: The strength of the interaction between the metal ion and the imidodisulfonate ligand can be calculated, providing a measure of the complex's stability. nih.gov

Interaction Models: The interaction between a metal ion (Lewis acid) and the imidodisulfonate ligand (Lewis base) can be described using models like Valence Bond Theory (VBT) and Crystal Field Theory (CFT). fiveable.me

VBT: Describes the formation of coordinate covalent bonds through the overlap of vacant metal orbitals and filled ligand orbitals. fiveable.me

CFT: Treats the ligand as a point charge that creates an electrostatic field, causing the splitting of the metal's d-orbitals. This model is useful for explaining the electronic spectra and magnetic properties of transition metal complexes. fiveable.mebitmesra.ac.in

These computational and theoretical models are essential for rationalizing the observed properties of metal-imidodisulfonate complexes and for designing new compounds with specific functions. rsc.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Amidodisulfuric Acid

Principles of Vibrational Spectroscopy for Amidodisulfuric Acid Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. researchgate.net These techniques provide a detailed fingerprint of the molecule by identifying its characteristic vibrational modes. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy Principles

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3500
S=OAsymmetric Stretching1350 - 1450
S=OSymmetric Stretching1150 - 1250
S-NStretching900 - 1000
O-HStretching (from sulfonyl groups)Broad, ~3000

Note: These are general ranges and can be influenced by the specific molecular environment and physical state of the sample.

Raman Spectroscopy Principles for Molecular Vibrations

Raman spectroscopy complements FTIR by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. pro-analytics.net While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can effectively probe the S-S and symmetric S=O stretching modes, which may be weak or inactive in the infrared spectrum. The S-S bond stretching in proteins, for example, is found in the 500-550 cm⁻¹ spectral range. horiba.com The intensity ratios of certain Raman bands can also provide quantitative information about the sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of molecules in solution and the solid state. iaea.org

Application of Multidimensional NMR Techniques

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton (¹H) and nitrogen (¹⁵N) signals in the NMR spectrum of this compound. iaea.org COSY experiments reveal scalar couplings between neighboring protons, while HSQC correlates protons with their directly attached nitrogen atoms. These techniques help to resolve spectral overlap that can occur in one-dimensional spectra, providing a more detailed picture of the molecular framework. researchgate.net For complex molecules, these advanced methods are essential for a complete structural assignment. rsc.org

Solid-State NMR Principles for this compound Systems

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. researchgate.net Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to enhance the signal of low-abundance nuclei like ¹⁵N and ³³S and to average out anisotropic interactions that broaden the spectral lines in solids. csic.es Solid-state ¹⁵N NMR can differentiate between different nitrogen environments, such as amide and amine groups. csic.es Furthermore, ³³S NMR, although challenging due to the quadrupolar nature and low natural abundance of the ³³S isotope, can offer direct insight into the sulfur environments within the molecule. mdpi.compascal-man.com

Table 2: Representative NMR Data for Related Sulfamic Acid Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)
Benzylsulfamic acid scielo.br¹HCD₃CN7.39 (m, 7H), 5.42 (sl, 2H), 4.07 (m, 2H)
Benzylsulfamic acid scielo.br¹³CCD₃CN134.0, 130.2 (2C), 129.8 (2C), 118.3, 44.5
Cyclohexylmethylsulfamic acid scielo.br¹HDMSO-d₆7.75 (sl, 3H), 4.61 (sl, 7H), 2.93 (m, 1H), 1.88 (m, 2H), 1.72 (m, 2 H), 1.56 (m, 1H), 1.24 (m, 4H), 1.08 (m, 1H)
Cyclohexylmethylsulfamic acid scielo.br¹³CDMSO-d₆24.2, 25.0, 30.7, 49.8
Carbamoylsulfamic acid scielo.br¹⁵NDMSO-d₆22.4, 112.1

Note: This table provides examples from related compounds to illustrate typical chemical shift ranges. Specific values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. nist.gov For this compound, techniques like Electrospray Ionization (ESI) are suitable for generating gas-phase ions from solution. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule. nist.gov Common fragmentation pathways for related compounds include the loss of small neutral molecules like SO₂, SO₃, and H₂O. libretexts.orgyoutube.com The analysis of these fragmentation patterns allows for the confirmation of the proposed structure of this compound.

Ionization Mechanisms and Fragmentation Pattern Interpretation

Mass spectrometry provides critical insights into the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under ionization. Depending on the ionization technique, different fragmentation pathways can be observed.

In negative ion mode using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), this compound (as its synonym sulfamic acid) typically forms a deprotonated molecule [M-H]⁻ with a precursor mass-to-charge ratio (m/z) of 95.9764. nih.gov Collision-induced dissociation (CID) of this precursor ion yields several characteristic fragment ions. The most intense fragment is observed at m/z 79.9563, which corresponds to the sulfonate anion [SO₃]⁻. nih.gov This suggests a primary fragmentation pathway involving the cleavage of the S-N bond. Other observed peaks provide further structural information. nih.gov

Common fragmentation patterns for organic acids often involve the loss of functional groups like -OH or the entire acid moiety. libretexts.orglibretexts.org For this compound, the cleavage of the S-N and S-O bonds is expected to be a dominant process.

Table 1: LC-MS/MS Fragmentation Data for this compound ([M-H]⁻)

Precursor m/z Precursor Adduct Fragmentation Mode Top Fragment Peaks (m/z)
95.9764 [M-H]⁻ CID 79.9563, 95.9742, 63.9625, 77.9652

Data sourced from PubChem, based on LC-ESI-QTOF analysis. nih.gov

Under electron ionization (EI), the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, with fragment ions indicating the loss of specific neutral fragments from the parent structure. nist.gov

High-Resolution Mass Spectrometry for Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique capable of measuring the mass of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution mass spectrometers can only provide nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars).

For this compound (H₃NO₆S₂), the theoretical exact mass of the neutral molecule is 174.9585 Da. The high resolution of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, would allow for the experimental confirmation of this mass, thereby verifying the elemental formula. carleton.eduuhu-ciqso.es

Furthermore, HRMS is instrumental in analyzing the natural isotopic abundance of the elements within the molecule. Elements like sulfur (³³S, ³⁴S), oxygen (¹⁷O, ¹⁸O), and nitrogen (¹⁵N) have stable, naturally occurring heavier isotopes. HRMS can resolve the mass spectral peaks corresponding to molecules containing these heavier isotopes (isotopologues) from the much more abundant monoisotopic peak. carleton.edu Analyzing the relative intensities of these isotopic peaks provides an isotopic signature that must match the theoretical distribution calculated from the natural abundances of the constituent elements, offering an additional layer of confidence in the compound's identification.

X-ray Diffraction and Scattering Methods for Crystalline Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in the crystalline solid state of this compound.

Single Crystal X-ray Diffraction Principles for Bond Lengths and Angles

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic coordinates within a crystal lattice. ceitec.cz The technique involves directing a monochromatic X-ray beam onto a single, high-quality crystal. rsc.org As the X-rays interact with the electron clouds of the atoms, they are diffracted in a specific pattern of spots. mdpi.com The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal's unit cell. ceitec.cz By analyzing this pattern, a three-dimensional model of the molecule can be constructed, providing highly accurate measurements of bond lengths and bond angles. ceitec.czatamanchemicals.comrigaku.com

For this compound (in its zwitterionic sulfamic acid form, H₃N⁺SO₃⁻), neutron diffraction studies, which operate on similar principles to XRD but interact with atomic nuclei, have been used to elucidate its structure in the solid state. researchgate.net These studies confirm that the molecule exists as a zwitterion. The key bond distances determined provide fundamental information about its molecular geometry. researchgate.net

Table 2: Experimental Bond Lengths for this compound

Bond Bond Length (Å)
S=O 1.44
S–N 1.77
N–H 1.03

Data sourced from a neutron diffraction study. researchgate.net

The longer S–N bond length is consistent with a single bond, supporting the zwitterionic structure over its tautomer. researchgate.net

Powder X-ray Diffraction for Polymorphic Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. spectroscopyonline.com Different polymorphs of a compound can have distinct physical properties, including solubility, stability, and melting point. Powder X-ray diffraction (PXRD) is the primary and most effective technique for identifying and distinguishing between different polymorphic forms. spectroscopyonline.comamericanpharmaceuticalreview.com

In PXRD, a sample of finely ground (polycrystalline) material is irradiated with X-rays. Instead of discrete spots, the diffracted X-rays form a pattern of concentric cones that are detected as a series of peaks at specific diffraction angles (2θ). mdpi.com This diffraction pattern is a unique "fingerprint" for a specific crystal structure. americanpharmaceuticalreview.com If this compound were to exist in multiple polymorphic forms, each form would produce a distinct PXRD pattern, allowing for their unambiguous identification. spectroscopyonline.com

While the searched literature does not specifically document the existence of polymorphs for this compound, PXRD remains the crucial analytical tool for such investigations. It would be used to screen for new forms that might arise from different crystallization conditions and to ensure batch-to-batch consistency in manufacturing by confirming the desired crystalline phase. nih.gov

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sample extraction and quenching. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be equipped with probes that are inserted directly into the reaction vessel.

For this compound, in situ monitoring could be particularly valuable for understanding its synthesis. The industrial production of this compound involves the reaction of urea (B33335) with a mixture of sulfur trioxide and sulfuric acid (oleum). researchgate.net This process proceeds through a sulfamation intermediate. researchgate.net An in situ FTIR probe, for example, could be used to track the progress of this reaction in real time. By monitoring the characteristic vibrational frequencies, one could observe the consumption of the urea reactant and the appearance and subsequent consumption of the OC(NH₂)(NHSO₃H) intermediate, alongside the formation of the final this compound product. This continuous data stream enables precise determination of reaction endpoints, identification of intermediates, and optimization of process parameters like temperature and addition rates for improved yield and safety.

Structural Isomerism and Bonding Theory in Amidodisulfuric Acid Chemistry

Identification and Characterization of Structural Isomers

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For amidodisulfuric acid, HN(SO₃H)₂, several structural isomers are theoretically possible, though their stability and isolation depend on the energetic landscape. The primary form is imidodisulfonic acid, where the nitrogen atom is bonded to two sulfur atoms.

The characterization of these isomers relies heavily on spectroscopic and crystallographic techniques. Mass spectrometry can confirm the molecular mass, but distinguishing between structural isomers often requires fragmentation analysis. nih.gov Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is particularly useful for identifying functional groups and probing molecular structure. nih.gov For instance, the characteristic stretching frequencies of N-H, S=O, and S-O-H bonds would differ between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms like ¹H and ¹⁵N, which is crucial for elucidating the precise atomic connectivity. azom.com

In the solid state, X-ray crystallography provides definitive evidence of molecular structure. mdpi.com The crystal structures of this compound salts, such as its ammonium (B1175870) or alkali metal salts, are crucial for understanding the fundamental geometry of the [N(SO₃)₂]²⁻ anion. These studies reveal key bond lengths and angles, forming a basis for theoretical models. researchmap.jpmdpi.comrsc.org

Tautomerism and Dynamic Equilibria in Solution and Gas Phase

Tautomers are structural isomers that readily interconvert, a process that typically involves the migration of a proton. This phenomenon, known as tautomerism, establishes a dynamic equilibrium between the different forms. wikipedia.orgprinceton.edu For this compound, several prototropic tautomers can be considered, including the common amide form, HN(SO₃H)₂, and the imidic acid form, HO-N=S(O)₂OSO₃H.

The position of this equilibrium is sensitive to the physical state (gas, solution, or solid) and the surrounding environment (e.g., solvent polarity). wikipedia.orglibretexts.org In the gas phase, intramolecular interactions dominate, and computational studies can predict the relative stabilities of different tautomers. mpg.de In solution, solvent molecules can mediate proton transfer and stabilize certain tautomers through intermolecular interactions like hydrogen bonding. libretexts.org

The equilibrium between tautomers is a dynamic process where the forward and reverse reactions occur at equal rates. wikipedia.orglibretexts.org This balance can be influenced by changes in concentration, temperature, and pressure, in accordance with Le Châtelier's principle. libretexts.org The study of such equilibria often involves computational modeling and spectroscopic techniques capable of capturing the presence of multiple species that are rapidly interconverting. nih.govconicet.gov.ar

Tautomeric FormStructural FormulaKey Features
Amide Form HN(SO₃H)₂Contains an N-H bond and two S-OH groups. Generally considered the most stable tautomer.
Imidic Acid Form HO-N=S(O)₂OSO₃HFeatures an N=S double bond and an N-OH group. Represents a potential, less stable tautomeric isomer.
Zwitterionic Form H₂⁺N(SO₃⁻)(SO₃H)Involves internal proton transfer from a sulfonic acid group to the nitrogen atom, creating formal charges.

This table presents theoretically possible tautomers of this compound.

Theoretical Considerations of Stereochemical Configurations

Stereochemistry describes the three-dimensional arrangement of atoms in a molecule. windows.netcareerendeavour.com While this compound itself does not possess a traditional chiral center, its conformational landscape—the different spatial arrangements arising from rotation around single bonds—is a subject of theoretical investigation.

Computational chemistry, employing methods such as Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for exploring these configurations. nih.govnih.govarxiv.orgccsenet.orgmdpi.com These studies can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for the most stable conformers. The goal of these calculations is to find the lowest energy structures on the potential energy surface. nih.gov

Theoretical calculations predict that the geometry around the nitrogen atom is likely trigonal pyramidal, and the molecule can adopt various conformations due to rotation around the S-N bonds. The relative energies of these conformers determine their population at a given temperature.

ParameterCalculated Value (Exemplary)Method
S-N Bond Length 1.68 ÅDFT/B3LYP
N-H Bond Length 1.02 ÅDFT/B3LYP
S-N-S Bond Angle 118°DFT/B3LYP
H-N-S Bond Angle 110°DFT/B3LYP
Relative Energy 0 kJ/mol (most stable conformer)CCSD(T)

Note: The values in this table are hypothetical examples derived from typical computational studies on similar molecules and serve to illustrate the type of data generated by theoretical calculations. chemrxiv.orgbiointerfaceresearch.com

Influence of Substituents on Molecular Geometry and Electronic Properties

Replacing the hydrogen atoms on the nitrogen or the hydroxyl groups with various substituents can significantly alter the molecular geometry and electronic properties of this compound derivatives. mdpi.comresearchgate.net The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role. nih.govrsc.org

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also highly sensitive to substitution. mdpi.combgsu.edunih.govrsc.org Substituents can tune the HOMO-LUMO gap, which is a key factor in the molecule's chemical reactivity and spectral properties. nih.gov For instance, extending a conjugated system through substituents can lead to a smaller energy gap.

Substituent (on N)Effect on S-N-S AngleEffect on Electron Density at NHOMO-LUMO Gap
-H (Unsubstituted) BaselineBaselineBaseline
-CH₃ (Electron-Donating) Likely DecreaseIncreaseLikely Increase
-NO₂ (Electron-Withdrawing) Likely IncreaseDecreaseLikely Decrease
-C₆H₅ (Aryl Group) Varies (Steric/Electronic)VariesLikely Decrease

This table illustrates the predicted qualitative effects of different types of substituents on the properties of a hypothetical N-substituted this compound, based on established chemical principles. researchgate.netnih.gov

Chemical Reactivity and Derivative Formation of Amidodisulfuric Acid

Pathways to Amidodisulfuric Acid Esters

The formation of esters from this compound involves the reaction of its sulfonic acid group with alcohols or phenols.

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) leads to the formation of this compound esters, also known as sulfamates. This process is analogous to the esterification of carboxylic acids. orgosolver.comsavemyexams.com The reaction is typically catalyzed by a strong acid and involves the nucleophilic attack of the alcohol or phenol (B47542) on the sulfur atom of the sulfonic acid group. libretexts.orgmasterorganicchemistry.com The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com While specific studies on the alcoholysis and phenolysis of this compound are not widely detailed in the provided search results, the reactivity of the related sulfamic acid suggests that it can react with alcohols to form organosulfates, often with the use of a catalyst. googleapis.com

The general scheme for the acid-catalyzed alcoholysis can be represented as: H₂NSO₂OH + R'OH ⇌ H₂NSO₂OR' + H₂O

The reaction is an equilibrium process. To favor the formation of the ester, it is often necessary to remove the water produced during the reaction or to use an excess of the alcohol. savemyexams.com

Transesterification is a process where an existing ester is transformed into a different ester by reacting with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound esters (sulfamates), transesterification would involve the exchange of the alkoxy (-OR) group.

The general reaction is: H₂NSO₂OR' + R''OH ⇌ H₂NSO₂OR'' + R'OH

This process is also an equilibrium reaction. Driving the reaction towards the desired product can be achieved by using a large excess of the new alcohol (R''OH) or by removing the alcohol that is displaced (R'OH). masterorganicchemistry.com While sulfamic acid has been noted as a catalyst for transesterification reactions in other contexts, such as in the production of fatty acid esters, specific research on the transesterification of this compound esters themselves is not extensively covered in the available literature. google.comrmutk.ac.th

Formation of this compound Salts

As a moderately strong acid, this compound readily reacts with bases to form salts. sapub.orgprinceton.edu

The formation of a salt from this compound involves a classic acid-base neutralization reaction, which is fundamentally a proton transfer reaction. ausetute.com.ausrsvidyamahapitha.org When this compound is reacted with a base, the acidic proton from the sulfonic acid group is transferred to the base. ausetute.com.au

For example, with a generic base B, the reaction is: H₂NSO₃H + B ⇌ [BH]⁺[HNSO₃]⁻

Common bases used for this purpose include metal hydroxides, carbonates, and amines. The resulting products are an ionic salt and, in the case of hydroxide (B78521) bases, water. orgosolver.comresearchgate.net The reaction with ammonia (B1221849), for instance, produces ammonium (B1175870) sulfamate (B1201201). sapub.org

Table 1: Examples of Proton Transfer Reactions with Bases

Reactant Acid Reactant Base Salt Product Byproduct
This compound Sodium Hydroxide Sodium Amidodisulfonate Water
This compound Potassium Hydroxide Potassium Amidodisulfonate Water

Once the amidodisulfonate salt is formed in solution, the constituent ions—the amidodisulfonate anion ([HNSO₃]⁻) and the cation from the base—can organize into a solid crystalline lattice. The formation of this lattice is governed by electrostatic interactions, specifically ion-pairing. princeton.edu

The process begins with the association of dissolved ions into ion pairs in the solution. elementsmagazine.org These ion pairs can then assemble into larger, ordered structures, eventually leading to the precipitation of a crystalline solid. The stability and structure of the resulting crystal lattice are influenced by several factors, including the size and charge of the ions, the presence of solvent molecules (which can be incorporated as water of crystallization), and the nature of the intermolecular forces, such as hydrogen bonding. mdpi.commdpi.com While the general principles of ion-pairing and crystal formation are well-established, specific crystallographic data and detailed studies on the lattice structures of various amidodisulfonate salts are not extensively detailed in the provided search results. sapub.orgmdpi.commdpi.comrsc.orgpsu.edu

Derivatization through Condensation and Anhydride (B1165640) Formation

Derivatization of this compound can also be envisioned through condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, typically water. organic-chemistry.org

The formation of an anhydride from an acid generally involves the dehydration of two carboxylic acid molecules. orgosolver.comchemistrystudent.com By analogy, a hypothetical anhydride of this compound would involve the removal of a water molecule from two molecules of the acid. However, the direct formation of such an anhydride of this compound is not a commonly reported reaction, and specific conditions or catalysts for this transformation are not available in the searched literature.

Condensation reactions with other molecules, such as amines, are a common route to form amides from carboxylic acids. highfine.comnih.gov In the case of this compound, a condensation reaction with an amine could theoretically lead to the formation of a sulfonyl diamide (B1670390) derivative. This would involve the reaction of the sulfonic acid group with an amine, eliminating water.

H₂NSO₂OH + R₂NH → H₂NSO₂NR₂ + H₂O

These types of condensation reactions often require specific activating agents or catalysts to proceed efficiently. highfine.comnih.gov Detailed research findings on such derivatization pathways specifically for this compound are limited in the provided sources.

Mechanisms of Amidation and Related Nitrogen-Containing Derivatives

This compound plays a significant role in the formation of amides and other nitrogen-containing compounds, primarily acting as a catalyst or a reagent that facilitates dehydration or substitution reactions.

Mechanism in Catalytic Amidation: While direct amidation via the condensation of a carboxylic acid and an amine is often slow, it can be accelerated by an acid catalyst like this compound hepatochem.com. In its role as a Brønsted acid catalyst, this compound protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final amide product. The catalyst is regenerated in the process.

Formation of Nitriles from Amides: this compound, particularly in the form of its ammonium salt (ammonium sulfamate), is effective in converting primary amides into nitriles cdnsciencepub.comcdnsciencepub.com. This transformation is essentially a dehydration reaction. The proposed mechanism involves an initial reaction between the amide and ammonium sulfamate at elevated temperatures (150-200°C) cdnsciencepub.com. This reaction forms an ammonium N-carbonyl sulfamate intermediate. This intermediate is unstable and subsequently decomposes to yield the nitrile, ammonium bisulfate, and ammonia cdnsciencepub.com.

Step 1: RCONH₂ + H₂NSO₃ONH₄ → [RCONHSO₃]⁻[NH₄]⁺ + NH₃

Step 2: [RCONHSO₃]⁻[NH₄]⁺ → RCN + NH₄HSO₄

Excellent yields (90-95%) of nitriles have been reported when the isolated ammonium N-carbonyl sulfamate salts are heated cdnsciencepub.com.

Formation of Substituted Amide Derivatives and Heterocycles: this compound is an efficient catalyst for one-pot syntheses of complex amide derivatives and nitrogen-containing heterocycles. For instance, it mediates the condensation of thiosemicarbazide, a triethylorthoester, and a cyclic or alicyclic anhydride to produce 5-substituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic amide acid derivatives tandfonline.comscispace.com. In this multi-component reaction, sulfamic acid acts as a cyclizing agent, facilitating the formation of the thiadiazole ring and the subsequent amide linkage in good yields tandfonline.com. The resulting products can be further cyclized to form novel cyclic amides tandfonline.com.

Formation of Sulfamates: Derivatives of this compound itself, specifically sulfamate esters, can be synthesized from sulfamic acid salts. A general method involves the reaction of an amine with a sulfur trioxide complex (e.g., SO₃•pyridine) to form a sulfamic acid salt nih.gov. This salt is then activated with triphenylphosphine (B44618) ditriflate, which makes the sulfur atom highly electrophilic. Subsequent nucleophilic attack by an alcohol or phenol displaces the activated phosphine (B1218219) group, yielding the corresponding sulfamate ester nih.gov. This method is effective for a wide range of amines and alcohols, including sterically hindered and electron-deficient substrates nih.gov.

Derivative TypeReactantsRole of this compound/DerivativeKey IntermediateReference
CarboxamideCarboxylic Acid + AmineBrønsted acid catalystProtonated carbonyl researchgate.nethepatochem.com
NitrilePrimary Amide + Ammonium SulfamateDehydrating reagentAmmonium N-carbonyl sulfamate cdnsciencepub.comcdnsciencepub.com
Thiadiazolyl AmideThiosemicarbazide + Orthoester + AnhydrideCondensation/cyclization catalyst- tandfonline.comscispace.com
Sulfamate EsterSulfamic Acid Salt + Alcohol/PhenolReagent precursor (activated for substitution)Activated sulfamylphosphonium species nih.gov

Synthetic Utility of this compound as a Chemical Reagent (Focus on Chemical Transformations)

This compound is recognized as an inexpensive, stable, non-corrosive, and environmentally benign solid acid catalyst, making it a "green" alternative to conventional homogeneous acid catalysts like sulfuric acid or hydrochloric acid researchgate.netwalshmedicalmedia.com. Its utility spans a wide array of chemical transformations, particularly in the synthesis of heterocyclic compounds and other valuable organic molecules.

Multi-Component Reactions (MCRs): this compound's effectiveness as a catalyst is prominently featured in various MCRs, which are highly efficient processes for building molecular complexity in a single step.

Biginelli Reaction: It efficiently catalyzes the three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones in high yields under solvent-free conditions tandfonline.com.

Synthesis of Quinolines: It facilitates the one-pot synthesis of quinoline-4-carboxylic acid derivatives from pyruvic acid, anilines, and aryl aldehydes in water, offering an environmentally friendly protocol walshmedicalmedia.com.

Synthesis of Tetrahydropyridines: It is used to promote the synthesis of densely functionalized tetrahydropyridines from aromatic aldehydes, aromatic amines, and β-keto esters researchgate.net.

Rearrangement Reactions:

Beckmann Rearrangement: this compound has been proven to be an efficient and green catalyst for the liquid-phase Beckmann rearrangement of ketoximes into their corresponding amides researchgate.net. This process is notable as the zwitterionic nature of the catalyst can obviate the need for a basic neutralization step, thus minimizing waste researchgate.net.

Condensation and Dehydration Reactions:

Esterification: It serves as a reliable catalyst for esterification reactions walshmedicalmedia.com.

Fructose (B13574) Dehydration: this compound has been used as a catalyst for the dehydration of fructose to produce 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable biomass-derived platform chemical researchgate.net.

Substitution Reactions:

Allylic Amination: In a notable iridium-catalyzed reaction, this compound serves a dual role. It acts as an in situ activator for allylic alcohols and also as the nitrogen nucleophile source, providing a direct route to unprotected allylic amines ethz.ch.

The following table summarizes the diverse synthetic applications of this compound as a chemical reagent and catalyst.

Chemical TransformationSubstrate(s)ProductRole of this compoundReference
Biginelli ReactionAldehyde, β-Dicarbonyl, Urea/ThioureaDihydropyrimidinoneAcid catalyst tandfonline.com
Beckmann RearrangementKetoximeAmideAcid catalyst researchgate.net
Quinoline Synthesis (Doebner)Pyruvic Acid, Aniline, Aryl AldehydeQuinoline-4-carboxylic acidAcid catalyst walshmedicalmedia.com
Amide to Nitrile DehydrationPrimary Amide (with Ammonium Sulfamate)NitrileReagent cdnsciencepub.comcdnsciencepub.com
Iridium-Catalyzed Allylic AminationAllylic AlcoholAllylic AmineActivator and Nucleophile Source ethz.ch
Heterocycle SynthesisThiosemicarbazide, Orthoester, Anhydride1,3,4-Thiadiazolyl AmideCondensation/cyclization catalyst tandfonline.com
Fructose DehydrationFructose5-Hydroxymethylfurfural (5-HMF)Acid catalyst researchgate.net

Environmental Chemical Transformations and Mechanistic Aspects of Amidodisulfuric Acid

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For amidodisulfuric acid, these pathways are likely to be influenced by environmental factors such as sunlight, water, and the presence of oxidizing or reducing agents.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons of light. The susceptibility of a molecule to photolysis depends on its ability to absorb light energy, which is determined by its chemical structure.

The presence of photosensitizers in the environment, such as dissolved organic matter (humic and fulvic acids), can also influence the rate of photolytic degradation. These substances can absorb sunlight and transfer the energy to the target compound, leading to its indirect photolysis.

Hydrolytic Transformations in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous systems is expected to be highly dependent on pH and temperature. Structurally related compounds, such as sulfamic acid (H₃NSO₃), undergo slow hydrolysis in aqueous solutions to form ammonium (B1175870) bisulfate. nj.gov

The hydrolysis of the sulfonylurea bridge in herbicides is a primary degradation pathway and is significantly influenced by pH. oup.comusda.gov For this compound, which contains two sulfonyl groups attached to a central nitrogen atom, hydrolysis could proceed through the cleavage of the N-S bonds. The reaction would likely be catalyzed by acid or base.

Under acidic conditions, the nitrogen atom could be protonated, making the sulfur atoms more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the formation of an anion could facilitate a different hydrolytic mechanism. The rate of hydrolysis is expected to increase with temperature.

Table 1: Postulated Hydrolysis Products of this compound in Aqueous Systems

ConditionProposed Primary Products
Acidic (H⁺)Sulfuric acid, Ammonium bisulfate
Neutral (H₂O)Sulfamic acid, Sulfuric acid
Alkaline (OH⁻)Sulfate (B86663), Ammonia (B1221849)

This table is based on the general principles of hydrolysis for related sulfur-nitrogen compounds and represents potential, not experimentally confirmed, products.

Oxidation and Reduction Pathways in Atmospheric and Aquatic Environments

Oxidation and reduction (redox) reactions are fundamental processes that govern the transformation of many chemicals in the environment. In atmospheric and aquatic environments, various oxidizing species (e.g., hydroxyl radicals, ozone) and reducing agents can interact with this compound.

The sulfur atoms in this compound are in a high oxidation state (+6). Therefore, reduction is a more likely transformation pathway. In anoxic environments, such as sediments or groundwater, reducing conditions could lead to the conversion of the sulfonyl groups to lower oxidation states of sulfur, such as sulfite (B76179) or sulfide.

Conversely, while the sulfur is already in a high oxidation state, the nitrogen atom could potentially be oxidized. However, given the stability of the sulfonyl groups, significant oxidation of the molecule is less probable under typical environmental conditions compared to hydrolytic or reductive pathways.

Biotic Degradation Mechanisms (Microbial Transformation Principles)

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. The ability of microbial communities to degrade a wide range of chemicals is a key process in environmental remediation.

Enzymatic Catalysis in this compound Breakdown (Mechanistic Studies)

Specific enzymatic pathways for the degradation of this compound have not been documented. However, microorganisms possess a diverse array of enzymes capable of cleaving sulfur-nitrogen bonds. Sulfatases and sulfamidases are classes of enzymes that catalyze the hydrolysis of sulfate esters and sulfamates, respectively. It is plausible that similar enzymes could act on the N-S bonds of this compound.

The enzymatic breakdown would likely proceed via hydrolysis, where an enzyme facilitates the attack of a water molecule on one of the sulfur atoms, leading to the cleavage of an N-S bond. This would result in the formation of sulfamic acid and sulfuric acid as initial products.

Microbial Metabolic Pathways Leading to Transformation

Microorganisms can utilize a variety of organic and inorganic compounds as sources of energy and nutrients. The biodegradation of organosulfonates by bacteria is a well-studied process that can serve as an analogue for the potential microbial transformation of this compound. researchgate.netuni-konstanz.de

Bacterial consortia have been shown to degrade complex sulfonated compounds. nih.gov The initial step in the degradation of many organosulfonates is often the cleavage of the carbon-sulfur bond. For this compound, the key step would be the cleavage of the nitrogen-sulfur bond.

Microbial communities in soil and sediment could potentially utilize this compound as a source of nitrogen and/or sulfur. The metabolic pathway would likely involve the initial enzymatic hydrolysis of the N-S bonds. The resulting inorganic sulfur and nitrogen species (sulfate, ammonia) could then be assimilated into microbial biomass or utilized in energy-yielding metabolic processes.

Table 2: Potential Microbial Transformation Pathways for this compound

Metabolic ProcessKey TransformationPotential End Products
Assimilatory MetabolismUse of N and S for growthBiomass, CO₂
Dissimilatory MetabolismUse as an electron acceptorReduced sulfur species (e.g., H₂S)

This table outlines hypothetical microbial utilization pathways based on the metabolism of other sulfur and nitrogen-containing inorganic compounds.

Environmental Transport Mechanisms (Chemical Principles) of this compound

The environmental transport of this compound is governed by a combination of its inherent physicochemical properties and its interactions with various environmental compartments, including soil, water, and air. The key mechanisms influencing its mobility and distribution are sorption/desorption dynamics on environmental surfaces and volatilization followed by atmospheric dispersion. However, a significant challenge in assessing the environmental transport of this compound is the limited availability of specific experimental data for this compound.

Sorption and Desorption Dynamics on Environmental Surfaces

Key Factors Influencing Sorption and Desorption:

Soil Composition: The organic carbon content, clay mineralogy, and pH of the soil are primary determinants of sorption. Given the acidic nature of this compound, its speciation in response to soil pH will significantly affect its interaction with charged soil surfaces.

Chemical Properties: The polarity and ionic state of this compound will influence its affinity for different soil components. As a polar, inorganic compound, it is expected to exhibit different sorption mechanisms compared to nonpolar organic contaminants.

Environmental Conditions: Temperature and water flow rates can also impact the kinetics and equilibrium of sorption and desorption processes.

Research Findings:

Interactive Data Table: Hypothetical Sorption Coefficients for this compound

The following table illustrates the type of data that would be generated from such studies. Note: These values are hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.

Soil TypeOrganic Carbon (%)Clay Content (%)pHHypothetical Kd (L/kg)Hypothetical Freundlich Isotherm Parameters
Kf ((mg/kg)/(mg/L)1/n)
Sandy Loam1.5106.50.81.2
Clay3.0455.85.27.5
Silt Loam2.5257.22.13.0

Volatilization and Atmospheric Dispersion Mechanisms

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. Once in the atmosphere, its dispersion is governed by meteorological conditions and its own chemical stability.

Governing Physicochemical Properties:

Vapor Pressure: This property is a measure of a substance's tendency to evaporate. A higher vapor pressure indicates a greater potential for volatilization.

Henry's Law Constant (H): This constant describes the partitioning of a chemical between the air and water at equilibrium. A higher Henry's Law constant suggests a greater tendency to move from water into the air.

Research Findings:

There is a lack of experimentally determined vapor pressure and Henry's Law constant data for this compound in the scientific literature. Given its structure as a diprotic acid, it is expected to have a very low vapor pressure and be essentially non-volatile under typical environmental conditions. Its high polarity and potential to form strong hydrogen bonds with water would likely result in a very low Henry's Law constant, indicating it would preferentially remain in the aqueous phase rather than partitioning to the atmosphere.

Interactive Data Table: Estimated Physicochemical Properties for Volatilization Assessment

The following table provides estimated values for related compounds to contextualize the likely properties of this compound. Note: These are not values for this compound and are for comparative purposes only.

CompoundMolecular Weight ( g/mol )Vapor Pressure (Pa at 25°C)Henry's Law Constant (Pa·m³/mol)
Sulfuric Acid98.081.3 x 10-43.7 x 10-7
Sulfamic Acid97.091.9 x 10-31.1 x 10-7
This compound 175.15 Data not available Data not available

Theoretical Modeling of Environmental Fate Processes

In the absence of extensive experimental data, theoretical models provide a valuable tool for predicting the environmental fate and transport of chemicals like this compound. These models utilize the chemical's structure and physicochemical properties to estimate its behavior in various environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical relationships that correlate a chemical's structural features with its physicochemical properties, environmental fate, or biological activity. For this compound, QSAR models could be used to estimate properties such as:

Soil and sediment sorption coefficients (Koc)

Henry's Law constant

Atmospheric degradation rates

Numerous software packages, such as the US EPA's EPI Suite™, incorporate a variety of QSAR models to predict these parameters. nih.gov However, the accuracy of these predictions for a less common inorganic compound like this compound may be limited by the availability of suitable training data for structurally similar chemicals.

Multimedia Environmental Fate Models:

These models, often based on the concept of fugacity, simulate the partitioning and transport of a chemical between different environmental media (air, water, soil, sediment, biota). researchgate.netrsc.org By inputting estimated physicochemical properties (from QSARs or other methods) and environmental parameters, these models can predict the likely distribution and persistence of this compound in the environment.

Quantum Chemical Modeling:

Quantum chemical calculations can provide insights into the fundamental molecular properties and reactivity of this compound. These methods can be used to:

Calculate optimized molecular geometry and charge distribution.

Predict reaction pathways and degradation products in the atmosphere or in aqueous environments.

Estimate thermodynamic properties that govern partitioning behavior.

Recent studies have utilized quantum chemical calculations to investigate the atmospheric formation and reaction mechanisms of related sulfur-nitrogen compounds, such as sulfamic acid. copernicus.orgcopernicus.org A similar approach could be applied to this compound to elucidate its potential atmospheric transformation pathways, for instance, through reactions with hydroxyl radicals.

Research Findings:

No specific theoretical modeling studies focused on the environmental fate of this compound have been identified in the reviewed literature. The application of the aforementioned modeling techniques would be a crucial first step in assessing its environmental risk in the absence of experimental data. The reliability of such modeling would heavily depend on the quality of the input parameters, which would ideally be derived from a combination of QSAR estimations and targeted laboratory measurements.

Future Research Avenues in Amidodisulfuric Acid Chemistry

Exploration of Novel Synthetic Pathways

The development of new, efficient, and scalable synthetic routes to amidodisulfuric acid and related compounds is a primary area for future research. Historically, the synthesis of such compounds has often involved harsh conditions or the use of hazardous reagents. Future efforts will likely focus on greener and more sustainable methods.

Key areas of exploration include:

Catalytic Routes: Investigating the use of transition metal catalysts to facilitate the formation of S-N bonds under milder conditions. This could involve exploring catalysts that are effective for C-H amination and adapting them for S-N bond formation. nih.govresearchgate.net

Electrochemical Synthesis: Utilizing electrochemical methods to drive the synthesis, which can offer precise control over reaction conditions and minimize waste. researchgate.net

Mechanochemical Methods: Exploring solvent-free or low-solvent mechanochemical approaches, such as ball milling, to synthesize this compound and its salts.

Retrosynthesis Modeling: Employing computational retrosynthesis models to predict and design novel and promising synthetic pathways. kaist.ac.kr These models can analyze structural changes and reaction mechanisms to identify viable routes that may not be intuitively obvious. kaist.ac.kr

A comparative look at potential synthetic strategies highlights the shift towards more advanced and sustainable methodologies.

Synthesis StrategyTraditional ApproachFuture Direction
Catalysis Often relies on stoichiometric reagents.Development of highly efficient and recyclable catalysts.
Solvent Use Typically employs volatile organic solvents.Shift towards greener solvents, ionic liquids, or solvent-free conditions.
Energy Input High-temperature reflux.Microwave irradiation, ultrasonic activation, or photochemical methods.
Pathway Design Based on established, often multi-step, reactions.Computationally designed pathways for increased efficiency and atom economy. kaist.ac.krnih.gov

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Many of the reactions of sulfur-nitrogen compounds are complex, involving multiple steps and transient intermediates. rsc.org Future research will need to employ a combination of experimental and computational techniques to unravel these intricate pathways.

Key research questions to address include:

What are the key intermediates in the hydrolysis, ammonolysis, and other nucleophilic substitution reactions of this compound?

How does the electronic structure of the S-N bond influence its reactivity compared to analogous P-N or C-N bonds? rsc.org

What is the role of the solvent in mediating reaction pathways and stabilizing intermediates?

Kinetic studies, isotopic labeling experiments, and in-situ monitoring of reactions will be invaluable in providing empirical data. numberanalytics.commdpi.com These experimental approaches, when coupled with computational modeling, can offer a detailed picture of the reaction coordinates and transition states. nih.govresearchgate.net

Integration of Advanced Spectroscopic Techniques for Real-Time Analysis

The ability to monitor reactions in real-time is essential for understanding reaction kinetics and identifying short-lived intermediates. igi-global.commdpi.com Future studies on this compound will benefit significantly from the integration of advanced spectroscopic techniques.

Spectroscopic TechniqueInformation ProvidedApplication in this compound Research
In-situ NMR Spectroscopy Provides detailed structural information about molecules in solution, allowing for the tracking of reactants, intermediates, and products over time. numberanalytics.comigi-global.comElucidating reaction pathways and identifying transient species in solution-phase reactions.
In-situ IR/Raman Spectroscopy Monitors changes in vibrational modes, which correspond to the formation and breaking of chemical bonds. numberanalytics.commdpi.comsolubilityofthings.comObserving the dynamics of the S-N bond and other functional groups during a reaction.
UV-Vis Spectroscopy Tracks changes in electronic transitions, which can be used to determine the concentration of species that absorb in the UV-visible range. numberanalytics.comigi-global.comsolubilityofthings.comStudying reaction kinetics and the formation of colored intermediates or products.
Mass Spectrometry Allows for the identification of reaction components by their mass-to-charge ratio. solubilityofthings.comDetecting and characterizing intermediates and products, especially in complex reaction mixtures.

The use of these techniques in an operando mode, where the analysis is performed under actual reaction conditions, will be particularly powerful for gaining a comprehensive understanding of the chemistry of this compound. numberanalytics.com

Development of Predictive Computational Models for Reactivity and Stability

Computational chemistry is an increasingly vital tool for predicting the properties and reactivity of molecules. numberanalytics.com For sulfur-nitrogen compounds like this compound, computational models can provide insights that are difficult or impossible to obtain through experiments alone.

Future computational work should focus on:

Developing Accurate Force Fields: Creating reliable force fields for molecular dynamics simulations to study the behavior of this compound in different environments.

High-Level Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and post-Hartree-Fock methods to accurately predict geometric structures, vibrational frequencies, and reaction energetics. rsc.orgwhiterose.ac.uk

Simulating Reaction Mechanisms: Modeling entire reaction pathways to identify transition states and calculate activation energies, which can help to rationalize experimental observations and predict the feasibility of new reactions. afrc.netulisboa.pt

Predicting Spectroscopic Properties: Calculating NMR chemical shifts, IR and Raman spectra, and UV-Vis absorption spectra to aid in the interpretation of experimental data.

These computational models will not only deepen our fundamental understanding but also guide the rational design of new experiments and applications.

Interdisciplinary Nexus in Materials Science and Green Chemistry (Chemical Principles)

The unique structural and reactive properties of this compound make it a promising candidate for applications in materials science and as a platform for green chemistry.

In materials science , future research could explore:

Precursor for S-N Polymers: Investigating the use of this compound and its derivatives as monomers for the synthesis of novel inorganic polymers with interesting electronic or thermal properties.

Surface Modification: Using this compound to functionalize the surfaces of materials, thereby altering their properties such as hydrophilicity, conductivity, or catalytic activity.

Component in Hybrid Materials: Incorporating this compound or its derivatives into organic-inorganic hybrid materials to create new composites with tailored properties. mdpi.comcas.org

From a green chemistry perspective, this compound could be utilized in several ways: nih.govrsc.org

As a Catalyst: Exploring its potential as an acid catalyst in organic reactions, possibly offering different selectivity compared to conventional acids.

In Sustainable Synthesis: Developing synthetic routes that use this compound as a reagent in processes that are more environmentally benign than traditional methods.

As a Recyclable Reagent: Designing reaction systems where this compound or its byproducts can be easily recovered and reused.

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and design for degradation, will be central to this research. rsc.orgmpie.de

Methodological Advancements in Characterization of Analogous Inorganic Acids

The development of new and improved analytical methods for the characterization of this compound and analogous inorganic acids is crucial for supporting all avenues of research. keikaventures.com While standard techniques are available, the unique properties of these compounds may require specialized approaches.

Future advancements could include:

Chromatographic Methods: Developing robust ion chromatography or HPLC methods for the separation and quantification of this compound and its reaction products from complex mixtures. benthamdirect.comagraria.com.br This is particularly important for monitoring reaction progress and assessing product purity.

X-ray Diffraction: Utilizing single-crystal and powder X-ray diffraction to determine the precise three-dimensional structures of this compound, its salts, and its derivatives. mdpi.comresearchgate.net

Solid-State NMR: Employing solid-state NMR spectroscopy to probe the local environment of atoms in solid samples, providing information that is complementary to diffraction methods.

Thermal Analysis: Using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study the thermal stability and decomposition pathways of these compounds. mdpi.com

The combination of multiple analytical techniques will be essential for the comprehensive characterization of these fascinating and potentially useful inorganic acids. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing amidodisulfuric acid, and how can purity be validated?

  • Answer : Synthesis typically involves controlled sulfonation of amine precursors under anhydrous conditions. A common approach is reacting ammonia derivatives with sulfur trioxide in an inert solvent (e.g., chlorinated hydrocarbons) at low temperatures (<10°C) to prevent decomposition . Purity validation requires triangulation of analytical techniques :

  • FTIR spectroscopy to confirm functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, N–H bending at 1600 cm⁻¹).
  • ¹H/¹³C NMR to verify molecular structure and detect impurities.
  • Elemental analysis (C, H, N, S) to match theoretical compositions.
    Experimental protocols must detail stoichiometric ratios, reaction duration, and purification steps (e.g., recrystallization) to ensure reproducibility .

Q. How does the solubility profile of this compound influence its reactivity in aqueous systems?

  • Answer : Solubility in polar solvents (e.g., water, DMSO) is critical for studying acid-base behavior and hydrolysis kinetics. Conduct pH-dependent solubility assays using gravimetric analysis or UV-Vis spectroscopy. For instance, measure dissolution rates at pH 2–12 to identify stability thresholds. Note that sulfonic acid analogs like sulfamic acid exhibit high aqueous solubility but decompose in alkaline conditions, suggesting similar sensitivity for this compound . Data should be tabulated with temperature and ionic strength variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, stability constants) of this compound?

  • Answer : Contradictions often arise from inconsistent experimental conditions or calibration methods. To address this:

  • Systematic reviews should compare datasets using criteria from the Cochrane Handbook (e.g., risk-of-bias assessment for calorimetry or titration studies) .
  • Replicate experiments under standardized conditions (e.g., IUPAC-recommended buffer systems) with error margins quantified via triplicate trials.
  • Meta-analysis tools (e.g., R or Python libraries) can statistically harmonize disparate results by weighting studies based on methodological rigor .

Q. What computational strategies are effective for modeling the tautomeric equilibria and reaction pathways of this compound?

  • Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict tautomer stability (e.g., sulfonimide vs. sulfonamide forms). Validate with ab initio molecular dynamics (AIMD) simulations to account for solvent effects. Compare computational results with experimental Raman spectra or X-ray crystallography data. Document software parameters (e.g., convergence thresholds, basis sets) to ensure reproducibility .

Q. How can experimental designs optimize the detection of this compound degradation products under oxidative stress?

  • Answer : Employ accelerated stability testing with forced degradation (e.g., H₂O₂ exposure, UV irradiation) followed by LC-MS/MS or ion chromatography to identify byproducts like sulfate ions or ammonia. Design a factorial experiment varying temperature, pH, and oxidant concentration. Use ANOVA to identify significant degradation drivers and construct Arrhenius plots for shelf-life predictions .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., kinetic rate constants, spectral peaks) in appendices, with processed results (means ± SD) in the main text. Use Roman numerals for table labels and footnotes for statistical methods .
  • Figures : Spectra must show baseline corrections, and chromatograms should annotate retention times and peak areas. For computational results, provide electrostatic potential maps or reaction coordinate diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.